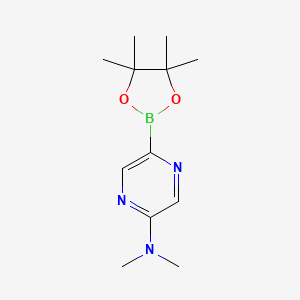

N,N-DIMETHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZIN-2-AMINE

Description

Properties

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10(8-14-9)16(5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONVJKKZRKVSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine typically involves the borylation of a suitable pyrazine precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. Its dioxaborolane group facilitates transmetalation with aryl/heteroaryl halides under optimized conditions .

Key Reaction Parameters

-

Mechanism : Transmetalation occurs via oxidative addition of the palladium catalyst to the aryl halide, followed by boronate transfer and reductive elimination.

-

Applications : Synthesis of drug candidates (e.g., kinase inhibitors) and functionalized heterocycles .

Oxidation and Reduction Reactions

The pyrazine and boronate moieties exhibit distinct redox behavior:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

-

Products : N-Oxide derivatives (e.g., pyrazine N-oxide).

-

Conditions : Mildly acidic or neutral media to avoid boronate cleavage.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Reduced pyrazine rings (e.g., dihydropyrazine) or boronate-to-boronic acid conversion.

Nucleophilic Substitution Reactions

The dimethylamino group at the 2-position undergoes substitution under acidic or basic conditions:

-

Reagents : Amines, thiols, or halides.

-

Example : Reaction with ethylenediamine derivatives to form secondary amines, as seen in pim kinase inhibitor synthesis .

Hydrolysis and Stability

-

Hydrolysis : The dioxaborolane group hydrolyzes to boronic acid under aqueous acidic or basic conditions, with rates increasing at physiological pH.

-

Stability : Requires inert atmosphere storage (N₂/Ar) due to boronate sensitivity to moisture and oxygen .

Kinase Inhibitor Development

-

Application : Used in coupling with pyridinone derivatives to create candidates for HPK1 and PI3K inhibitors .

Heterocycle Functionalization

-

Example : Synthesis of 5-benzylidenethiazolidine-2,4-diones via coupling with aldehydes, highlighting its role in diversifying heteroaromatic scaffolds .

Mechanistic and Kinetic Insights

Scientific Research Applications

Chemistry: In organic synthesis, N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine is used as a building block for the construction of more complex molecules. Its boronic ester moiety makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and discovery .

Industry: In the materials science field, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine involves its interaction with molecular targets through its boronic ester and dimethylamino groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Heterocycle Core Influence

- Pyrazine vs. Pyrimidine vs. Pyridine :

- Pyrazine’s two nitrogen atoms (para positions) create an electron-deficient aromatic system, enhancing reactivity toward electrophilic substitution and metal coordination . Pyrimidine (nitrogens at 1,3-positions) offers similar electron deficiency but with distinct regioselectivity. Pyridine, with a single nitrogen, exhibits lower electron deficiency, reducing activation in cross-couplings compared to pyrimidine derivatives .

Substituent Effects

- Electron-Donating vs. Bulky substituents (e.g., diethylamine in ) introduce steric hindrance, reducing reaction efficiency in sterically demanding catalytic systems.

Reactivity in Suzuki-Miyaura Coupling

- Pyrimidine Derivatives : The pyrimidin-2-amine analog (CAS 1032759-30-0) is documented as a beige powder with applications in synthesizing biaryl structures, leveraging its balanced electronic profile .

- Trifluoromethyl Substitution : The CF₃ group in lowers the LUMO energy of the boronate, accelerating oxidative addition with palladium catalysts, as predicted by Parr-Pearson absolute hardness principles .

Physicochemical Properties

- LogP and Solubility :

- Phenylamine-substituted derivatives (e.g., ) exhibit higher LogP values (2.59), favoring organic-phase reactions but limiting aqueous solubility. Dimethylamine variants (LogP ~1.8) offer better solubility in polar aprotic solvents like DMF or THF, commonly used in cross-couplings .

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (CAS No. 1036991-24-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H21BN2O2

- IUPAC Name : this compound

This compound features a pyrazine ring substituted with a dimethylamino group and a boron-containing moiety that may enhance its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- In Vitro Studies : Various derivatives have shown effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of cellular processes or inhibition of critical enzymes.

- Case Study : A study highlighted the efficacy of related dioxaborolane compounds against resistant strains of Staphylococcus aureus, demonstrating potential application in treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity:

- Cell Line Studies : In vitro assays using cancer cell lines have demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis. For example, derivatives with boron functionalities have been linked to increased cytotoxicity against various tumor cells .

- Mechanism of Action : The proposed mechanism includes interference with DNA replication and repair processes due to the boron atom's ability to form complexes with nucleophiles in DNA .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyrazin-2-amine is crucial for evaluating its therapeutic potential:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed), leveraging the boronic ester moiety to form carbon-carbon bonds with aryl/heteroaryl halides . Alternatively, cycloaddition reactions with aryl nitrile oxides (e.g., 1,3-dipolar cycloaddition) can yield derivatives with varying substituents, as demonstrated in the synthesis of structurally similar dihydroisoxazole-boronic esters .

- Key Steps :

- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Optimization of solvent systems (e.g., toluene/ethanol or DMF/water mixtures).

- Protection of the pyrazin-2-amine group to prevent undesired side reactions.

Q. How is the compound characterized after synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and boron integration (e.g., absence of splitting due to quadrupolar relaxation of boron) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: 276.1897 g/mol) .

- X-ray Crystallography : For unambiguous structural determination, SHELX programs are widely used for refinement, particularly for boron-containing heterocycles .

Q. What purification methods are effective for isolating this compound?

- Methodology :

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate 10:1 to 3:1) is standard .

- Recrystallization : Use of non-polar solvents (e.g., hexane/dichloromethane mixtures) to remove residual catalysts or byproducts.

- HPLC : For high-purity applications, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this boronic ester?

- Methodology :

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for enhanced turnover .

- Temperature Control : Microwave-assisted heating (80–120°C) reduces reaction time and improves regioselectivity.

- Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/H₂O) minimizes hydrolysis of the boronic ester.

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂(dppf) | DMF/H₂O | 80 | 56 |

| Pd(PPh₃)₄ | Toluene | 100 | 82 |

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation)?

- Methodology :

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Use ¹⁰B/¹¹B isotopic enrichment to distinguish boron-related splitting in NMR.

- Tandem MS/MS : Collision-induced dissociation (CID) to map fragmentation pathways and identify structural anomalies.

Q. What are the emerging applications of this compound in materials science?

- Methodology :

- OLED Development : As a building block for thermally activated delayed fluorescence (TADF) emitters. The boronic ester enables modular integration into π-conjugated systems via cross-coupling .

- Covalent Organic Frameworks (COFs) : Use in solvent-directed crystallization to form porous, boron-doped networks for catalytic or sensing applications.

Q. How can computational methods predict the reactivity of this boronic ester in cross-coupling reactions?

- Methodology :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Absolute hardness (η) and electronegativity (χ) parameters (derived from ionization potential and electron affinity) guide solvent/catalyst selection .

- Transition State Modeling : Simulate Pd insertion barriers using software like ORCA or NWChem to predict regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.